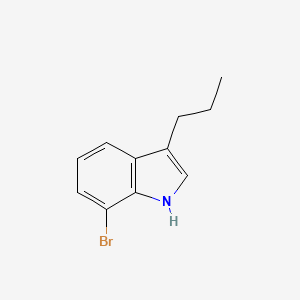
7-bromo-3-propyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-propyl-1H-indole typically involves the bromination of 3-propylindole. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3-propyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones or other oxidized derivatives.
Reduction Products: Reduced indole derivatives with altered electronic properties.
Applications De Recherche Scientifique
7-Bromo-3-propyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-bromo-3-propyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The bromine atom and propyl group contribute to its binding affinity and selectivity, influencing the compound’s biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
7-Bromo-1H-indole: Lacks the propyl group, resulting in different chemical and biological properties.
3-Propyl-1H-indole: Lacks the bromine atom, affecting its reactivity and applications.
7-Chloro-3-propyl-1H-indole: Chlorine substitution instead of bromine, leading to variations in chemical behavior and biological activity
Uniqueness: 7-Bromo-3-propyl-1H-indole is unique due to the combined presence of the bromine atom and propyl group, which enhances its chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H12BrN |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
7-bromo-3-propyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-7,13H,2,4H2,1H3 |
Clé InChI |
VGWHSAWJLGVOGM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CNC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


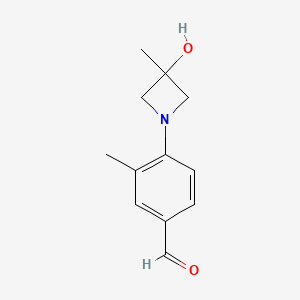
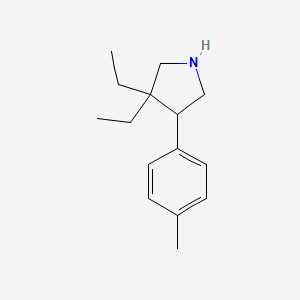
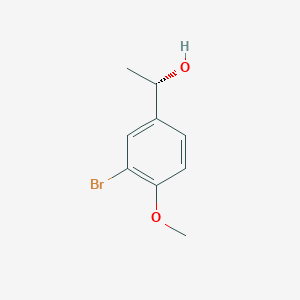
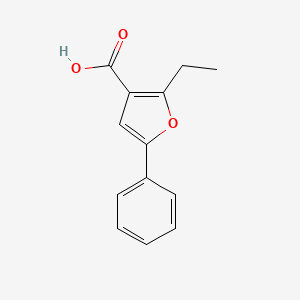


![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
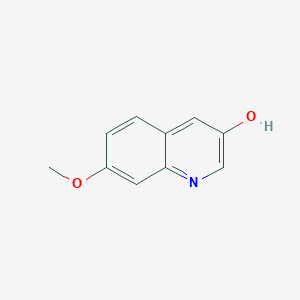


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)

